

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Allyl-4-bromophenol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Allyl-4-bromophenol

CAS No.: 13997-74-5

Cat. No.: B1295730

[Get Quote](#)

Abstract

2-Allyl-4-bromophenol is a substituted phenolic compound with significant potential in organic synthesis and medicinal chemistry. Its utility as a building block stems from the reactive handles provided by the hydroxyl, allyl, and bromo functional groups. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a detailed exploration of **2-Allyl-4-bromophenol**, focusing on its synthesis and comprehensive spectroscopic characterization. While experimental spectra for this specific molecule are not universally available in public databases, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach serves as a foundational guide for researchers aiming to synthesize, identify, and utilize this versatile compound.

Introduction and Synthetic Strategy

2-Allyl-4-bromophenol (C₉H₉BrO, Molar Mass: 213.07 g/mol) is a key intermediate in the synthesis of more complex molecules.^[1] Its structure, featuring an ortho-allyl and para-bromo

substitution on a phenol ring, offers multiple sites for further chemical modification. The synthesis of this compound is most commonly achieved through a well-established two-step process starting from 4-bromophenol.^[2] This process involves an initial O-allylation followed by a thermal Claisen rearrangement, a powerful^[3]^[3]-sigmatropic rearrangement in organic chemistry.

Synthesis Protocol: From 4-Bromophenol to 2-Allyl-4-bromophenol

This protocol outlines a reliable method for the synthesis of the title compound.^[2]^[3]

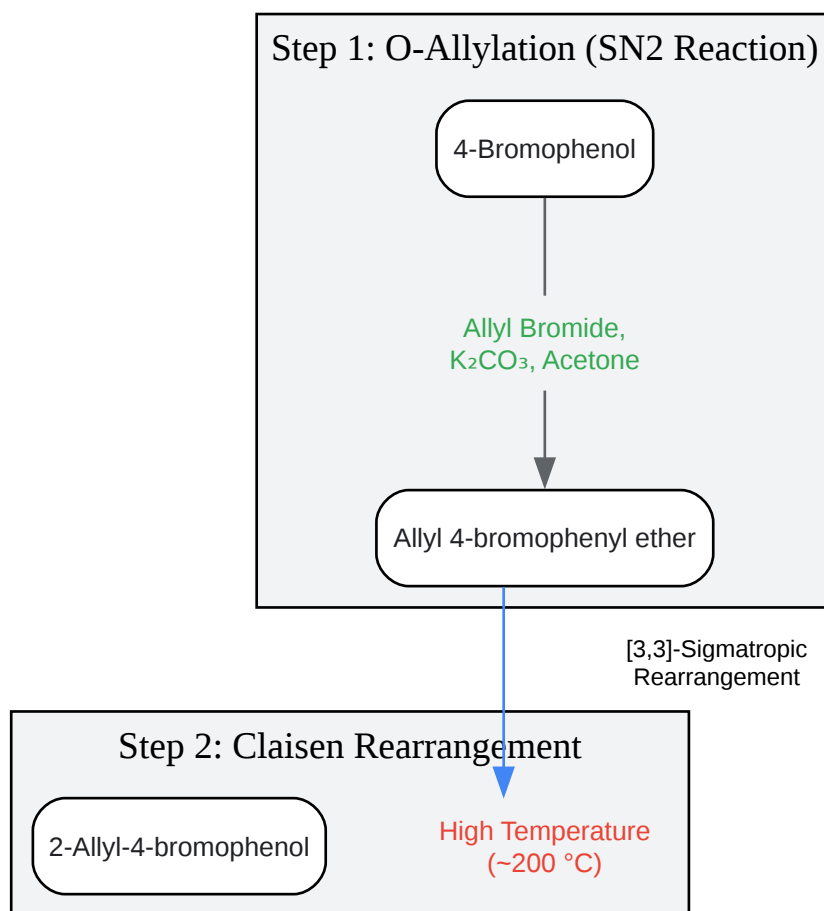
Step 1: O-Allylation of 4-Bromophenol

- To a solution of 4-bromophenol in a polar aprotic solvent (e.g., acetone or DMF), add a slight molar excess of a suitable base (e.g., anhydrous potassium carbonate, K_2CO_3 , or sodium hydride, NaH) to deprotonate the phenol.
- To this suspension, add allyl bromide (or allyl chloride) dropwise at room temperature with vigorous stirring.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- After cooling, filter the mixture to remove inorganic salts and evaporate the solvent under reduced pressure to yield crude allyl 4-bromophenyl ether.

Step 2: Claisen Rearrangement

- Heat the crude allyl 4-bromophenyl ether to a high temperature (typically 180-220 °C), often in a high-boiling solvent such as dimethylaniline.^[2]
- The^[3]^[3]-sigmatropic rearrangement will occur, migrating the allyl group from the oxygen atom to the ortho position of the aromatic ring.
- The product, **2-Allyl-4-bromophenol**, can then be purified by distillation under reduced pressure.

The following diagram illustrates the synthetic workflow.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Allyl-4-bromophenol**.

Spectroscopic Data Analysis

The following sections provide a detailed analysis of the expected spectroscopic data for **2-Allyl-4-bromophenol**. These predictions are based on the known effects of the constituent functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in CDCl₃) are summarized below.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Key Insights
Phenolic OH	5.0 - 6.0	Broad singlet (br s)	The chemical shift is variable and depends on concentration and solvent. The signal will be broad due to hydrogen bonding and exchange.
Allyl CH ₂	~ 3.4	Doublet (d)	These allylic protons are adjacent to the aromatic ring and coupled to the vinylic CH proton.
Allyl CH (vinylic)	5.8 - 6.1	Multiplet (m)	This proton is coupled to both the allylic CH ₂ and the terminal vinylic CH ₂ protons, resulting in a complex multiplet.
Allyl CH ₂ (terminal)	5.0 - 5.2	Multiplet (m)	These two diastereotopic protons will show distinct signals and complex coupling (geminal and vicinal) with the vinylic CH proton.
Aromatic H (position 6)	~ 6.7	Doublet (d)	This proton is ortho to the hydroxyl group and meta to the bromine atom. It is coupled to the proton at position 5.

Aromatic H (position 5)	~ 7.2	Double-doublet (dd)	This proton is coupled to the protons at positions 3 and 6.
Aromatic H (position 3)	~ 7.3	Doublet (d)	This proton, adjacent to the bromine, will be the most downfield of the aromatic signals. It shows coupling to the proton at position 5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts are as follows.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Key Insights
Allyl CH ₂	~ 35	Typical for an allylic carbon attached to an aromatic ring.
Allyl CH ₂ (terminal)	~ 116	Vinylic CH ₂ carbon, shielded relative to the substituted vinylic carbon.
Allyl CH (vinylic)	~ 136	Vinylic CH carbon.
Aromatic C-Br	~ 113	The carbon directly attached to bromine is shielded by the halogen.
Aromatic C-H	116 - 132	The three C-H carbons on the ring will appear in this region. C3 and C5 will be further downfield than C6.
Aromatic C-Allyl	~ 128	The carbon bearing the allyl group.
Aromatic C-OH	~ 152	The carbon attached to the hydroxyl group is significantly deshielded and will be the most downfield aromatic signal.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

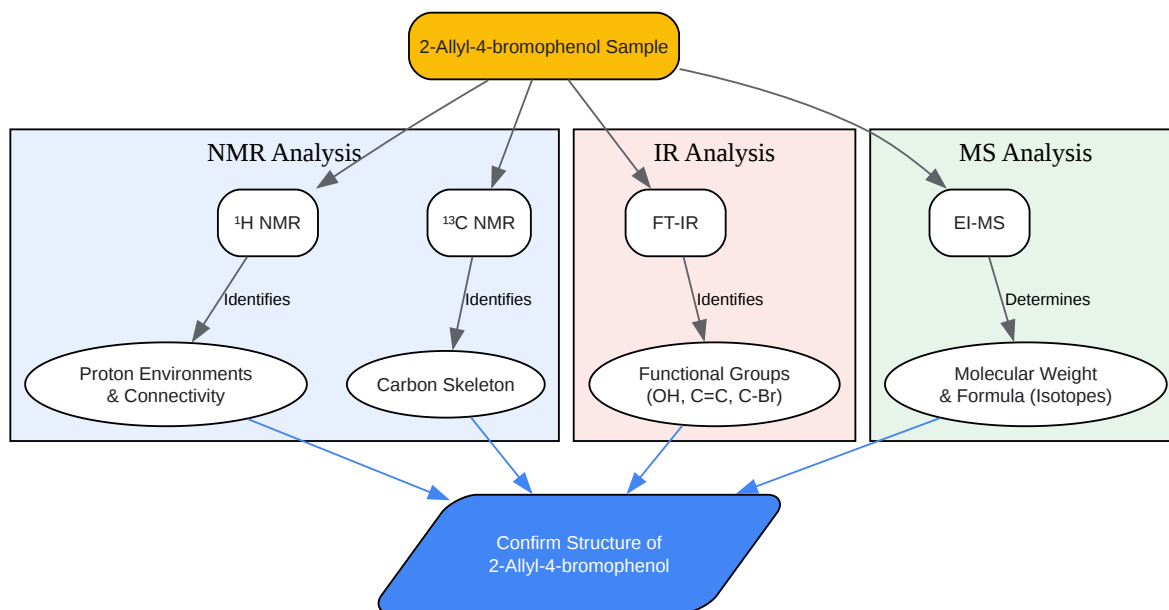
Functional Group	Expected Absorption (cm ⁻¹)	Appearance	Significance
O-H Stretch (Phenolic)	3200 - 3550	Broad, Strong	The broadness is a hallmark of hydrogen bonding associated with the hydroxyl group. [4]
C-H Stretch (Aromatic)	3010 - 3100	Medium	Characteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)	2850 - 2960	Medium	Corresponds to the C-H bonds of the allylic CH ₂ group.
C=C Stretch (Alkene)	1630 - 1650	Medium	Indicates the presence of the allyl group's double bond.
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong	A series of sharp peaks characteristic of the aromatic ring. [5]
C-O Stretch (Phenolic)	1200 - 1250	Strong	The C-O bond in phenols absorbs at a higher wavenumber compared to aliphatic alcohols due to conjugation with the ring. [6]
C-Br Stretch	500 - 600	Medium to Strong	This absorption falls in the fingerprint region and confirms the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A prominent molecular ion peak is expected due to the stability of the aromatic ring. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 212 (for $\text{C}_9\text{H}_9^{79}\text{BrO}$) and m/z 214 (for $\text{C}_9\text{H}_9^{81}\text{BrO}$).
- Key Fragmentation Patterns:
 - Loss of Allyl Radical ($M - 41$): Cleavage of the bond between the aromatic ring and the allyl group would result in a fragment ion at m/z 171/173.
 - Loss of Br Radical ($M - 79/81$): This would lead to a fragment at m/z 133.
 - Benzylic Cleavage: The loss of a hydrogen radical from the allylic CH_2 group is possible, though less common than other pathways.

The workflow for spectroscopic analysis is summarized below.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic elucidation of the compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of **2-Allyl-4-bromophenol**. By integrating established principles of NMR, IR, and MS with data from analogous compounds, a clear and actionable framework for the identification and characterization of this molecule is established. The detailed synthetic protocol and the interpretation of the expected spectral data offer researchers the foundational knowledge required to confidently work with this important chemical intermediate. The provided analysis underscores the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of organic compounds.

References

- Biosynth. (n.d.). **2-Allyl-4-bromophenol**.

- PrepChem.com. (n.d.). Synthesis of **2-allyl-4-bromophenol**. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258468, **2-Allyl-4-bromophenol**. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258468, **2-Allyl-4-bromophenol**. Retrieved from [[Link](#)]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [[Link](#)]
- Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from [[Link](#)]
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [[Link](#)]
- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). Retrieved from [[Link](#)]
- quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2-Allylphenol\(1745-81-9\) 13C NMR \[m.chemicalbook.com\]](#)

- [3. 2-Bromo-4-methylphenol\(6627-55-0\) 13C NMR \[m.chemicalbook.com\]](#)
- [4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries \[search.library.wisc.edu\]](#)
- [5. 2-Bromo-4-fluorophenol\(496-69-5\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [6. AIST:Spectral Database for Organic Compounds,SDBS \[sdbcs.db.aist.go.jp\]](#)
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Allyl-4-bromophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295730/docs#a-comprehensive-spectroscopic-and-structural-elucidation-guide-to-2-allyl-4-bromophenol\]](https://www.benchchem.com/product/b1295730/docs#a-comprehensive-spectroscopic-and-structural-elucidation-guide-to-2-allyl-4-bromophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check